molecular formula C10H13N3O6S B8278203 4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

Cat. No. B8278203
M. Wt: 303.29 g/mol
InChI Key: LIBCOPZEPSXRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid is a useful research compound. Its molecular formula is C10H13N3O6S and its molecular weight is 303.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Isopropylamino-3-nitro-5-sulphamyl-benzoic acid

Molecular Formula

C10H13N3O6S

Molecular Weight

303.29 g/mol

IUPAC Name

3-nitro-4-(propan-2-ylamino)-5-sulfamoylbenzoic acid

InChI

InChI=1S/C10H13N3O6S/c1-5(2)12-9-7(13(16)17)3-6(10(14)15)4-8(9)20(11,18)19/h3-5,12H,1-2H3,(H,14,15)(H2,11,18,19)

InChI Key

LIBCOPZEPSXRRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1S(=O)(=O)N)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropylamine (120 ml) and water (8 ml) were added to 4-chloro-3-nitro-5-sulphamyl-benzoic acid (22.4 g), while cooling. Then the reaction mixture was stirred for 5 days at room temperature. After evaporation in vacuo, the residue was triturated with 4N hydrochloric acid, after which the resulting 4-isopropylamino-3-nitro-5-sulphamyl-benzoic acid was collected by suction. After recrystallization from aqueous ethanol, the acid was obtained with a melting point of 206°C (decomp.).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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